molecular formula C24H18N6O2S2 B2449523 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate CAS No. 333409-11-3

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate

Cat. No. B2449523
CAS RN: 333409-11-3
M. Wt: 486.57
InChI Key: WNGAWHNBVQBICP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The IR spectrum of a similar compound showed strong, sharp peaks at 1238 cm−1 (–C=S of thiocarbonyl ring), and 1726 cm−1 (–CO of coumarin ring) .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Properties

Compounds related to 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate have shown effectiveness against various microbial pathogens affecting humans and plants. For instance, derivatives synthesized using cesium carbonate demonstrated significant antimicrobial activities (Subimol et al., 2016). Similarly, novel fused heterocyclic compounds, including some benzimidazole derivatives, exhibited antimicrobial properties, highlighting their potential in addressing microbial infections (Khairwar et al., 2021).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of benzimidazole derivatives. For instance, alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) were prepared, and their electrochemical behavior was distinct, showing reversible voltammograms and poor CO2 reduction activity (Hanson & Warren, 2018). In another study, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized via an I2-mediated direct sp3 C–H amination reaction, demonstrating a metal-free and scalable synthesis approach (Chen et al., 2020).

Anticancer Potential

Compounds with a benzimidazole unit have been explored for their anticancer potential. For example, bis-benzimidazole derivatives were synthesized and showed notable anticancer activity in a National Cancer Institute study against a 60-cell line panel (Rashid, 2020). Additionally, molecular docking studies of 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One indicated its potential as a chemotherapeutic agent (Laxminarayana et al., 2021).

Electrocatalytic Applications

An imidazole derivative was synthesized for use as a bifunctional electrocatalyst. The modified electrode was effective for the simultaneous determination of various substances, indicating its potential in electrochemical sensing applications (Nasirizadeh et al., 2013).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, it’s worth noting that many imidazole derivatives have been found to have significant antimicrobial and anticancer effects .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, including those containing an imidazole moiety, are of great importance in this regard .

properties

IUPAC Name

2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGAWHNBVQBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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